2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to the piperazine ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Coupling with Nicotinic Acid: The protected piperazine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free piperazine derivative.
Substitution: The nicotinic acid moiety can undergo substitution reactions, where the carboxyl group can be converted to esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Free piperazine derivative.
Substitution: Esters or amides of nicotinic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology:
Protein Degradation: Utilized in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Design: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Antituberculosis Research: Derivatives of this compound have been studied for their potential as antituberculosis agents.
Cancer Research: Used in the synthesis and screening of novel compounds for their effects on cancer cell viability.
Industry:
Chemical Conjugates: Employed in the creation of chemical conjugates for various industrial applications.
Mechanism of Action
The exact mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are still under investigation.
Comparison with Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Similar in structure but contains an acetic acid moiety instead of nicotinic acid.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.
2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a pyridinyl acetic acid moiety.
Uniqueness: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the nicotinic acid moiety
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJPSKVYOSWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378110 |
Source
|
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902835-85-2 |
Source
|
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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